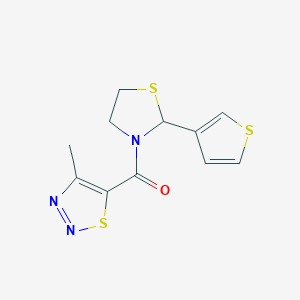
(4-Methyl-1,2,3-thiadiazol-5-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,2,3-thiadiazol is a type of thiadiazole, which is a class of heterocyclic compounds containing a ring of four carbon atoms and one nitrogen atom . Thiophen-3-ylthiazolidin is a type of thiazolidine, which is a class of organic compounds containing a ring of three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of thiadiazole derivatives has been studied . The Hurd-Mori reaction is one method used to synthesize 2-(1,2,3-thiadiazol-4-yl)-5-methylthiophene .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of these compounds can vary depending on the specific substituents present on the thiadiazole or thiazolidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, the molecular weight of 4-Methyl-1,2,3-thiadiazol is 130.17 .Applications De Recherche Scientifique
Anticancer Activity
Research has shown that compounds related to (4-Methyl-1,2,3-thiadiazol-5-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone demonstrate significant potential in anticancer applications. A study synthesized similar compounds and found inhibitory effects on various cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer (Bhole & Bhusari, 2011).
Spectral Characterization and Antibacterial Activity
A study focused on the synthesis and spectral characterization of related compounds, applying density functional theory calculations. This research also explored the antibacterial activity of the compounds, offering insights into their potential in antimicrobial applications (Shahana & Yardily, 2020).
Solvent Effects on Molecular Aggregation
An investigation into the effects of solvents on molecular aggregation of similar compounds revealed insights into their behavior in different environments. This study is significant for understanding how these compounds interact in various solvents, which is crucial for their application in different scientific fields (Matwijczuk et al., 2016).
Fluorescent Chemosensor Development
Another application area is the development of fluorescent chemosensors. A study reported the creation of a phenyl thiadiazole-based Schiff base receptor, which showed promise in detecting Al3+ ions. This application is relevant in environmental monitoring and chemical analysis (Manna, Chowdhury, & Patra, 2020).
Dyeing Performance in Textiles
Compounds with a thiadiazole structure have been utilized in the dyeing of textiles. Research into the synthesis and characterization of thiadiazole derivatives evaluated their dyeing performance on nylon fabric, indicating their utility in the textile industry (Malik, Patel, Tailor, & Patel, 2018).
Antimicrobial Screening
The antimicrobial properties of similar compounds were also explored in a study synthesizing novel thiazolyl pyrazole and benzoxazole. This research is pivotal for pharmaceutical applications where antimicrobial activity is essential (Landage, Thube, & Karale, 2019).
Crystal Structure Analysis
Understanding the crystal structure of these compounds is crucial for their application in various scientific domains. Research focusing on the crystal structure of related compounds provides valuable insights into their molecular configuration, which is essential for material science applications (Nagaraju et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(4-methylthiadiazol-5-yl)-(2-thiophen-3-yl-1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS3/c1-7-9(18-13-12-7)10(15)14-3-5-17-11(14)8-2-4-16-6-8/h2,4,6,11H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHGVIUTVPJIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCSC2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,2,3-thiadiazol-5-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(5-Oxo-1,4-diazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2733551.png)
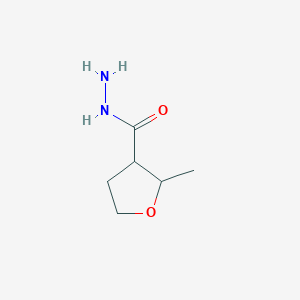
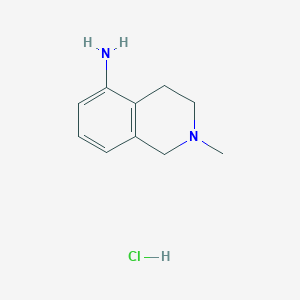

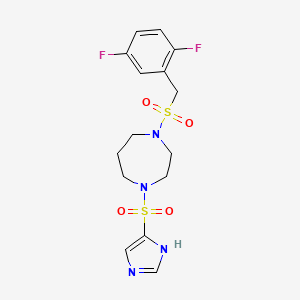
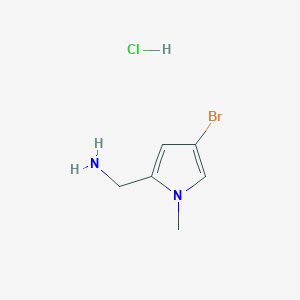
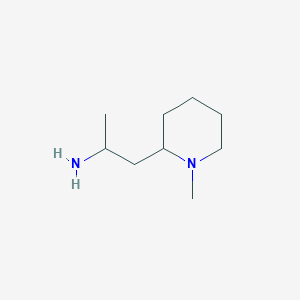
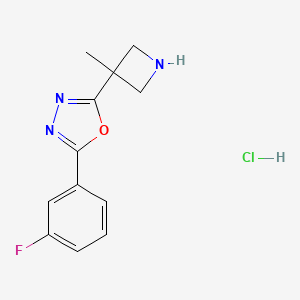
![(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2733563.png)
![3-[[4-(3-Methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol](/img/structure/B2733565.png)
![4-[4-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]phenyl]-2-methyl-1,3-oxazole](/img/structure/B2733568.png)
![2-[({4-[1-(Hydroxyimino)ethyl]phenyl}amino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2733569.png)

![3-(3-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine](/img/structure/B2733573.png)